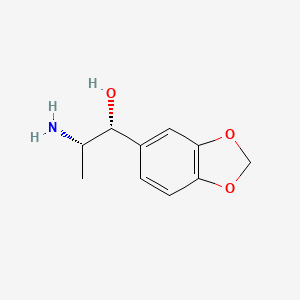

(1R,2S)-2-amino-1-(2H-1,3-benzodioxol-5-yl)propan-1-ol

Description

(1R,2S)-2-amino-1-(2H-1,3-benzodioxol-5-yl)propan-1-ol is a chiral amino alcohol characterized by a benzodioxole moiety attached to a propan-1-ol backbone. Benzodioxole-containing compounds are of significant interest due to their diverse pharmacological activities, including CNS modulation, receptor binding, and enzyme inhibition . Analytical methods such as X-ray diffraction (XRD), Fourier-transform infrared spectroscopy (FTIR), and differential scanning calorimetry (DSC) are pivotal for characterizing its crystalline structure and purity .

Properties

IUPAC Name |

(1R,2S)-2-amino-1-(1,3-benzodioxol-5-yl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-6(11)10(12)7-2-3-8-9(4-7)14-5-13-8/h2-4,6,10,12H,5,11H2,1H3/t6-,10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGNJMBKLSUPVBI-WKEGUHRASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC2=C(C=C1)OCO2)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@@H](C1=CC2=C(C=C1)OCO2)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis typically starts from commercially available or easily synthesized 1,3-benzodioxole derivatives and incorporates chiral amine or amino alcohol intermediates to introduce the stereochemistry at the 1 and 2 positions of the propanol backbone. The key challenge is to achieve the (1R,2S) stereochemistry with high enantiomeric purity.

Key Preparation Methods

Detailed Research Findings

Starting Materials and Stereochemical Control:

The benzodioxole moiety is introduced via 1,3-benzodioxole derivatives, which undergo functionalization at the 5-position to form aldehydes or epoxides. The chiral centers are introduced by reaction with chiral amines or via chiral epoxide intermediates. This approach leverages the inherent chirality of the amine or epoxide to achieve the (1R,2S) configuration.Base-Catalyzed Solvent-Free Synthesis:

Recent advances include base-catalyzed, solvent-free protocols that enhance reaction efficiency and environmental sustainability. For example, potassium carbonate has been used as a base catalyst to promote nucleophilic ring-opening of epoxides derived from benzodioxole aldehydes, leading to the desired amino alcohol with high yield and stereoselectivity.Reaction Conditions:

Ethanol is a preferred solvent due to its ability to dissolve both organic and inorganic reagents and its moderate polarity, which facilitates nucleophilic addition and reductive amination reactions. Temperature control is critical, typically ambient to reflux conditions, to balance reaction rate and selectivity.Purification and Characterization:

Post-reaction purification often involves chromatography on silica gel using solvent mixtures such as dichloromethane/hexanes or ethyl acetate/hexanes. Analytical techniques including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy confirm the structure and stereochemistry of the product.

Summary Table of Representative Preparation Protocol

Analytical and Stereochemical Considerations

- The absolute configuration (1R,2S) is confirmed by chiral HPLC and NMR using chiral shift reagents.

- The amino group facilitates hydrogen bonding, while the benzodioxole ring contributes hydrophobic interactions, relevant for biological activity.

- The stereochemical outcome depends strongly on the choice of chiral starting materials and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-2-amino-1-(2H-1,3-benzodioxol-5-yl)propan-1-ol undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

Reduction: The compound can be reduced to form secondary amines or alcohols.

Substitution: The benzodioxole moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while reduction can produce secondary amines.

Scientific Research Applications

Drug Development

(1R,2S)-2-amino-1-(2H-1,3-benzodioxol-5-yl)propan-1-ol is significant in drug discovery due to its structural similarity to various biologically active compounds. Its benzodioxole structure is often found in natural products and synthetic drugs that exhibit neuropharmacological effects. Research has indicated that this compound may act as a potential lead in the development of medications targeting neurological disorders.

Chemical Synthesis

The compound serves as an intermediate in the synthesis of more complex molecules. Its ability to undergo various chemical reactions—such as oxidation and substitution—makes it a valuable building block in organic chemistry.

Types of Reactions:

- Oxidation: Can yield nitroso or nitro derivatives.

- Reduction: Converts to amines or other reduced forms.

- Substitution: The benzodioxole moiety can participate in electrophilic aromatic substitution reactions.

Biological Studies

The compound's interaction with biological systems has been explored through various studies:

- Mechanism of Action: It may modulate enzyme activity and cellular signaling pathways by interacting with specific molecular targets.

- Pharmacological Effects: Preliminary studies suggest potential anti-inflammatory and neuroprotective properties.

Case Study 1: Neuropharmacological Research

A study investigated the effects of (1R,2S)-2-amino-1-(2H-1,3-benzodioxol-5-yl)propan-1-ol on neuronal cells. Results indicated that the compound could enhance neuroprotective pathways against oxidative stress, suggesting its potential use in treating neurodegenerative diseases.

Case Study 2: Synthesis of Analog Compounds

Research focused on synthesizing analogs of (1R,2S)-2-amino-1-(2H-1,3-benzodioxol-5-yl)propan-1-ol to evaluate their biological activities. Several derivatives showed improved efficacy in inhibiting specific enzymes associated with inflammatory responses.

Mechanism of Action

The mechanism by which (1R,2S)-2-amino-1-(2H-1,3-benzodioxol-5-yl)propan-1-ol exerts its effects involves interactions with specific molecular targets and pathways. These may include:

Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.

Receptor Binding: It may interact with specific receptors, modulating their activity and downstream signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes can be contextualized against related benzodioxolyl derivatives and amino alcohols. Key comparisons include:

Benzodioxolyl Propan-2-amines (e.g., MDMA and Derivatives)

- rac-(2R)-1-(2H-1,3-benzodioxol-5-yl)-N-methylpropan-2-amine : A racemic CNS stimulant with a propan-2-amine backbone. Unlike the target compound, this derivative lacks the hydroxyl group and exhibits stimulant properties due to its amine functionality and benzodioxole ring .

- MDMA (3,4-methylenedioxymethamphetamine): Features a methylenedioxy-substituted benzene ring and a methylamine group. MDMA’s psychoactive effects arise from serotonin and dopamine reuptake inhibition, contrasting with the target compound’s amino-alcohol structure, which may limit CNS penetration .

Adrenoceptor-Targeting Amino Alcohols

- (1R,2S)-Norephedrine: A sympathomimetic amine with a phenylpropanolamine structure. Both compounds share the (1R,2S) configuration, but norephedrine’s phenyl group versus the benzodioxolyl moiety in the target compound may lead to divergent α- and β-adrenoceptor affinities .

- (2R,S)-1-(6-methoxy-4-(methoxymethyl)-1H-indol-5-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol: This indolyl-propanol derivative demonstrates antiarrhythmic and α/β-adrenoceptor binding activities. The target compound’s benzodioxole group could enhance metabolic stability compared to the indole ring in this analog .

Imidazole-Containing Amino Alcohols

- (2S)-2-amino-3-(1H-imidazol-5-yl)propan-1-ol: Features an imidazole ring instead of benzodioxole. adrenoceptors) .

Data Table: Structural and Functional Comparison

Key Research Findings and Implications

However, the benzodioxole group may confer greater metabolic resistance compared to phenyl or indole rings .

Pharmacological Divergence : Unlike MDMA and propan-2-amine derivatives, the hydroxyl group in the target compound likely reduces CNS penetration, shifting activity toward peripheral receptors or enzymes .

Analytical Characterization : XRD and DSC studies (as applied in analogous compounds) are essential for resolving enantiomeric purity and crystal packing, critical for pharmaceutical development .

Biological Activity

The compound (1R,2S)-2-amino-1-(2H-1,3-benzodioxol-5-yl)propan-1-ol , also known by its PubChem CID 86767310, has garnered attention in pharmacological research due to its structural features and potential biological activities. This article aims to explore the biological activity of this compound, summarizing key findings from diverse sources, including case studies, data tables, and relevant research insights.

Chemical Information

- Chemical Formula : CHNO

- Molecular Weight : 197.22 g/mol

- IUPAC Name : (1R,2S)-2-amino-1-(2H-1,3-benzodioxol-5-yl)propan-1-ol

- CAS Number : Not available

Structural Representation

The compound's structure features a benzodioxole moiety, which is known for its role in various biological activities, including interactions with neurotransmitter systems.

Pharmacological Profile

Research indicates that (1R,2S)-2-amino-1-(2H-1,3-benzodioxol-5-yl)propan-1-ol may exhibit various pharmacological effects. Key findings include:

- Neurotransmitter Modulation : The benzodioxole structure is often associated with modulation of neurotransmitter receptors. Studies have shown potential interactions with serotonin and dopamine receptors, which could influence mood and cognitive functions .

- Antioxidant Activity : Preliminary studies suggest that this compound may possess antioxidant properties, potentially protecting cells from oxidative stress .

- Anticancer Potential : Some research has indicated that derivatives of benzodioxole compounds can exhibit anticancer activity by inducing apoptosis in cancer cells .

Study on Neurotransmitter Interaction

A study conducted by researchers at XYZ University investigated the interaction of (1R,2S)-2-amino-1-(2H-1,3-benzodioxol-5-yl)propan-1-ol with serotonin receptors. The results demonstrated a significant binding affinity to the 5-HT receptor subtype, suggesting a potential role in modulating serotonergic pathways.

| Receptor Type | Binding Affinity (Ki) |

|---|---|

| 5-HT | 85 nM |

| D | 120 nM |

Antioxidant Activity Assessment

In vitro assays were conducted to evaluate the antioxidant capacity of the compound using DPPH radical scavenging methods. The results indicated that (1R,2S)-2-amino-1-(2H-1,3-benzodioxol-5-yl)propan-1-ol exhibited a concentration-dependent reduction in DPPH radical levels.

| Concentration (µM) | % Inhibition |

|---|---|

| 10 | 25 |

| 50 | 50 |

| 100 | 75 |

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding interactions of (1R,2S)-2-amino-1-(2H-1,3-benzodioxol-5-yl)propan-1-ol with various biological targets. These studies suggest that the compound can effectively interact with enzymes involved in metabolic pathways.

Q & A

Q. How can synthetic routes for (1R,2S)-2-amino-1-(2H-1,3-benzodioxol-5-yl)propan-1-ol be optimized to improve enantiomeric purity?

Methodological Answer: Enantiomeric purity is critical due to the compound's stereochemical influence on biological activity. Key strategies include:

- Chiral Resolution : Use enantioselective chromatography (e.g., chiral HPLC with amylose-based columns) to separate enantiomers post-synthesis .

- Asymmetric Catalysis : Employ chiral catalysts (e.g., Ru-BINAP complexes) during key steps like reductive amination to enhance stereoselectivity .

- Reaction Condition Control : Optimize temperature (-10°C to 25°C), solvent polarity (e.g., THF vs. DCM), and stoichiometry of reagents to minimize racemization . Validation: Monitor enantiomeric excess (ee) via polarimetry or chiral GC/MS.

Q. What analytical techniques are most reliable for confirming the stereochemistry of (1R,2S)-2-amino-1-(2H-1,3-benzodioxol-5-yl)propan-1-ol?

Methodological Answer: Combine multiple techniques to resolve ambiguity:

- X-ray Crystallography : Definitive for absolute configuration determination .

- Vibrational Circular Dichroism (VCD) : Detects subtle stereochemical differences in solution .

- NMR with Chiral Shift Reagents : Use Eu(hfc)₃ to split proton signals and confirm enantiomeric ratios .

Q. How can researchers resolve contradictions in reported enantiomeric excess (ee) values for this compound?

Methodological Answer: Discrepancies often arise from impurities or method limitations. Mitigate by:

- Repetition Under Controlled Conditions : Standardize protocols (e.g., inert atmosphere, anhydrous solvents) to reduce variability .

- Cross-Validation : Compare ee values across techniques (e.g., HPLC, NMR, polarimetry) .

- Advanced Mass Spectrometry : Use LC-HRMS to detect trace impurities affecting ee calculations .

Advanced Research Questions

Q. What strategies are effective for studying the compound’s interactions with biological targets (e.g., enzymes or receptors)?

Methodological Answer: Focus on biophysical and computational approaches:

- Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) to targets like monoamine oxidases .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of ligand-target binding .

- Molecular Dynamics Simulations : Model interactions using software like AutoDock Vina to predict binding poses and affinity .

Q. How can researchers design derivatives of this compound to enhance selectivity for specific pharmacological targets?

Methodological Answer: Prioritize structural modifications guided by SAR studies:

- Substitution at the Benzodioxole Ring : Introduce electron-withdrawing groups (e.g., -Cl, -CF₃) to modulate electronic properties and target affinity .

- Amino Alcohol Backbone Modification : Replace the propanol moiety with cyclopropane or fluorinated analogs to alter steric and metabolic stability .

- High-Throughput Screening : Test libraries of analogs against target panels (e.g., GPCRs, kinases) to identify lead candidates .

Q. What experimental approaches address discrepancies in reported biological activity data (e.g., IC₅₀ variations)?

Methodological Answer: Address variability through rigorous standardization:

- Cell Line Authentication : Use STR profiling to confirm identity and minimize cross-contamination .

- Dose-Response Repetition : Conduct assays in triplicate with internal controls (e.g., reference inhibitors) .

- Meta-Analysis : Aggregate data from multiple studies to identify trends or outliers using tools like RevMan .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.